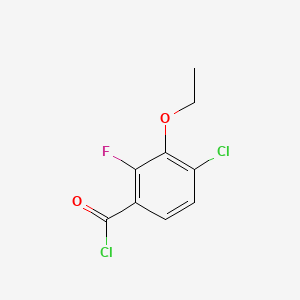
4-Chloro-3-ethoxy-2-fluorobenzoyl chloride
Übersicht
Beschreibung
4-Chloro-3-ethoxy-2-fluorobenzoyl chloride is a clear colourless to light yellow liquid . It is used in the synthesis of polyphenylene ether and thioether ketones and also in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .
Synthesis Analysis
The synthesis of similar compounds involves the use of FeCl3 and heating to a temperature of 80° C . Chlorine is fluxed at a rate of about 1 Nl/h. After 16 hours of reaction, the raw product is cooled, degassed with nitrogen and discharged .Molecular Structure Analysis
The molecular formula of this compound is C9H7Cl2FO2 . The InChI code is 1S/C9H7Cl2FO2/c1-2-14-8-6 (10)4-3-5 (7 (8)12)9 (11)13/h3-4H,2H2,1H3 .Chemical Reactions Analysis
4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene . 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 237.06 .Wissenschaftliche Forschungsanwendungen
Electrochemistry and Ionic Liquids
Research on ionic liquids, such as the study by Li Xiao and K. Johnson (2003), explores the electrochemical properties of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid, where impurity chloride ions were identified and methods to eliminate them were demonstrated. This could be relevant for understanding the reactivity or stability of chloride-containing compounds like 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride in similar ionic environments (Li Xiao & K. Johnson, 2003).
N-Heterocyclic Carbene Precursors
The study on N-heterocyclic carbenes (NHCs) by M. Hobbs et al. (2010) could provide insights into the synthesis and stability of compounds with similar halogenated aromatic structures. This research explored the stability and reactivity of imidazolidine-diones with halogen substituents, which might offer parallels to the reactivity of this compound in forming NHCs or related structures (M. Hobbs et al., 2010).
Aryl Carbon–Halogen Bond Cleavages
The study by Y. Qian et al. (2015) on aryl carbon–chlorine and aryl carbon–fluorine bond cleavages using rhodium porphyrins highlights the potential for selective bond activation in chloro-fluoro aromatic compounds. This research might offer insights into selective bond cleavage strategies for compounds like this compound (Y. Qian et al., 2015).
Synthetic Methods and Transformations
T. Mukaiyama et al. (1977) developed a method for transforming alcohols to alkyl chlorides using a 2-chlorobenzoxazolium salt, which could be relevant for understanding how similar chloro-substituted compounds might be used in synthetic chemistry for halogenation reactions or as intermediates in the formation of more complex molecules (T. Mukaiyama et al., 1977).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-ethoxy-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-8-6(10)4-3-5(7(8)12)9(11)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYKHZMPKQVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




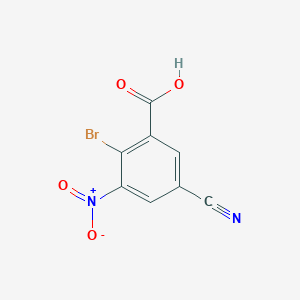

![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)
![7-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1530294.png)
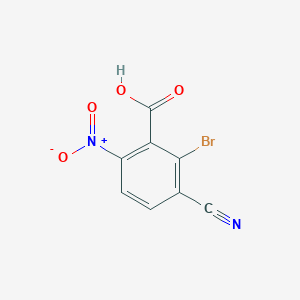
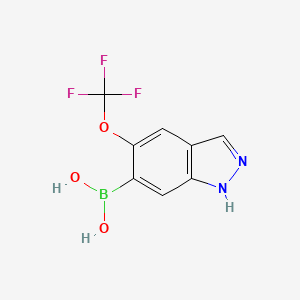
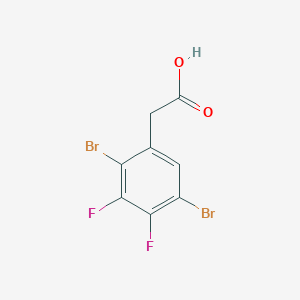
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)
![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)



